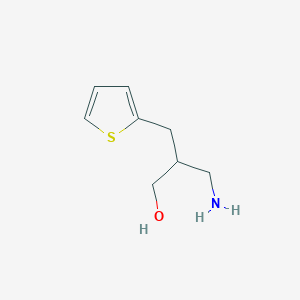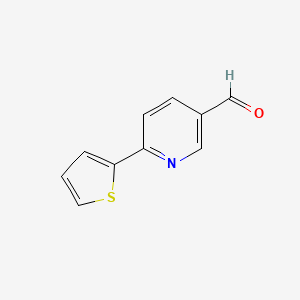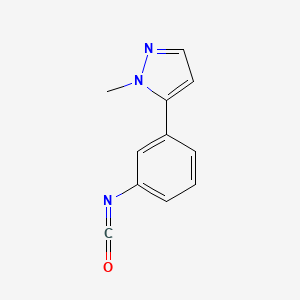
3-Amino-2-(2-thienylmethyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(2-thienylmethyl)-1-propanol: is an organic compound that features a thienylmethyl group attached to a propanol backbone. This compound is of interest due to its unique structure, which combines an amino group, a thienyl ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Wirkmechanismus
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that 3-Amino-2-(2-thienylmethyl)-1-propanol might interact with its targets in a similar manner.
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions, it might contribute to the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biology .
Biochemische Analyse
Biochemical Properties
3-Amino-2-(2-thienylmethyl)-1-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acid residues in enzymes, potentially altering their activity. The nature of these interactions can be either inhibitory or activating, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the levels of metabolites and the overall metabolic flux. This interaction can lead to changes in the concentration of key metabolites, thereby influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(2-thienylmethyl)-1-propanol typically involves the reaction of 2-thienylmethylamine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reductive amination of 2-thienylmethylamine with propanal, using a reducing agent such as sodium borohydride or lithium aluminum hydride under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-2-(2-thienylmethyl)-1-propanol can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the thienyl ring to form a saturated thiolane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include saturated thiolane derivatives.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-2-(2-thienylmethyl)-1-propanol is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a building block for designing new drugs with antimicrobial, anti-inflammatory, or anticancer activities .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other advanced materials .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(2-thienyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
3-Amino-2-(2-thienylmethyl)propanoic acid hydrochloride: A hydrochloride salt form of a similar compound.
Thiazolidine derivatives: These compounds also contain sulfur and nitrogen in a five-membered ring, showing diverse biological activities.
Uniqueness: 3-Amino-2-(2-thienylmethyl)-1-propanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various scientific and industrial uses .
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-thiophen-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPMMCUNQQDJFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(CN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1291017.png)



![3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine](/img/structure/B1291025.png)
![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B1291027.png)

![{3-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B1291030.png)
![2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291032.png)


![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291037.png)
![7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291038.png)
